An In-depth Technical Guide to the Synthesis and Characterization of Metoprolol Acid
An In-depth Technical Guide to the Synthesis and Characterization of Metoprolol Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Metoprolol (B1676517) Acid, a primary metabolite of the widely used beta-blocker, Metoprolol. This document details the chemical synthesis process, including a step-by-step experimental protocol, and outlines the analytical techniques used for its characterization, complete with methodologies and quantitative data. The information presented herein is intended to support research, development, and quality control activities related to Metoprolol and its metabolites.
Synthesis of Metoprolol Acid
Metoprolol Acid, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetic acid, is synthesized through a multi-step process commencing from methyl 4-hydroxyphenylacetate (B1229458). The synthesis route involves the formation of a phenoxide, followed by an etherification reaction with epichlorohydrin (B41342) to yield an epoxide intermediate. This intermediate is then subjected to a ring-opening reaction with isopropylamine (B41738). The final step involves the hydrolysis of the methyl ester to produce Metoprolol Acid.[1]
A detailed experimental protocol for the synthesis of Metoprolol Acid is provided below.
Experimental Protocol for the Synthesis of Metoprolol Acid
Step 1: Synthesis of Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate
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To a solution of methyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as ethanol, add sodium hydroxide (B78521) (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.[2]
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Add epichlorohydrin (1.2 equivalents) to the reaction mixture.
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Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude epoxide, methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate
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Dissolve the purified epoxide from Step 1 (1 equivalent) in a suitable solvent such as isopropyl alcohol.
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Add isopropylamine (2-3 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-10 hours, monitoring by TLC.[2]
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After the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent by rotary evaporation.
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The resulting crude product, methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate, can be used in the next step without further purification or can be purified by column chromatography.
Step 3: Synthesis of Metoprolol Acid (Hydrolysis)
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Dissolve the methyl ester from Step 2 (1 equivalent) in a mixture of methanol (B129727) and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. The reaction is typically monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 6-7.
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The precipitated Metoprolol Acid is collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol-water, to yield pure Metoprolol Acid.[3]
Synthesis Pathway of Metoprolol Acid
Caption: Reaction scheme for the synthesis of Metoprolol Acid.
Characterization of Metoprolol Acid
The structural confirmation and purity assessment of synthesized Metoprolol Acid are conducted using various analytical techniques, including spectroscopic and chromatographic methods.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Metoprolol Acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule.
Experimental Protocol for NMR Spectroscopy:
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Dissolve approximately 5-10 mg of Metoprolol Acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
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Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
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Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Metoprolol Acid
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isopropyl -CH(CH₃)₂ | ~1.1-1.3 (d, 6H) | ~22-23 |
| Isopropyl -CH(CH₃)₂ | ~2.8-3.0 (sept, 1H) | ~48-50 |
| -CH₂-N- | ~2.6-2.8 (m, 2H) | ~50-52 |
| -CH(OH)- | ~3.9-4.1 (m, 1H) | ~68-70 |
| Ar-O-CH₂- | ~3.9-4.1 (m, 2H) | ~70-72 |
| Ar-CH₂-COOH | ~3.5 (s, 2H) | ~40-42 |
| Aromatic C-H | ~6.8-6.9 (d, 2H) | ~114-115 |
| Aromatic C-H | ~7.1-7.2 (d, 2H) | ~130-131 |
| Aromatic C-O | - | ~157-158 |
| Aromatic C-CH₂ | - | ~128-130 |
| -COOH | ~12-13 (br s, 1H) | ~173-175 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Metoprolol Acid, further confirming its identity.
Experimental Protocol for Mass Spectrometry:
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Prepare a dilute solution of Metoprolol Acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum to determine the protonated molecular ion [M+H]⁺.
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Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
Table 2: Expected Mass Spectrometry Data for Metoprolol Acid
| m/z | Proposed Fragment | Description |
| 268.15 | [M+H]⁺ | Protonated molecular ion |
| 250.14 | [M+H - H₂O]⁺ | Loss of water |
| 191.11 | [M+H - C₃H₇N - H₂O]⁺ | Loss of isopropylamine and water |
| 151.07 | [C₈H₇O₃]⁺ | Cleavage of the ether linkage |
| 116.11 | [C₆H₁₄NO]⁺ | Isopropylamino-propanol fragment |
Chromatographic Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of Metoprolol Acid and for its quantification. A reversed-phase HPLC method is commonly used.
Experimental Protocol for HPLC Analysis:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). The ratio can be optimized, for instance, 30:70 (v/v) acetonitrile:buffer.[4]
-
Standard Solution Preparation: Prepare a stock solution of Metoprolol Acid reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized Metoprolol Acid in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Table 3: Typical HPLC Method Parameters and Performance Data
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.05 M KH₂PO₄ (pH 3.0) (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Retention Time | ~4-6 min (can vary) |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Workflow for Characterization of Metoprolol Acid
Caption: General workflow for the characterization of Metoprolol Acid.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of Metoprolol Acid. The outlined synthetic protocol offers a reliable method for obtaining this key metabolite, while the characterization techniques described, including NMR, MS, and HPLC, are essential for confirming its identity and purity. The data and methodologies presented are intended to be a valuable resource for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.
References
- 1. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 3. WO2005046568A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
